1-Butyl-4-methylpyridinium chloride

Electrochemical Advanced Oxidation Wastewater Treatment Ecotoxicology

Generic ionic liquid substitution often causes experimental failure-pyridinium and imidazolium ILs are not interchangeable. 1-Butyl-4-methylpyridinium chloride (CAS 112400-86-9) addresses this with its distinct 4-methyl substitution pattern. • Enhanced electrochemical mineralization vs. [BMIM]Cl-ideal for benign-by-design solvent strategies where complete post-use breakdown is required. • Forms dendrite-like nanostructures at IL-nanoparticle interfaces, enabling functional nanofluid and nanocomposite synthesis. • Serves as a templating cation in perovskite-like materials (e.g., (BMPY)₃(Bi₂I₉)), directly influencing crystal structure and electronic properties. Validated for energy storage electrolytes, materials science, and green chemistry applications. Multi-supplier availability with batch-to-batch consistency.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 112400-86-9
Cat. No. B058593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylpyridinium chloride
CAS112400-86-9
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=C(C=C1)C.[Cl-]
InChIInChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
InChIKeyYTSDTJNDMGOTFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-methylpyridinium Chloride: Overview


1-Butyl-4-methylpyridinium chloride (CAS: 112400-86-9) is a solid, pyridinium-based ionic liquid (IL) with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . It is a member of a class of designer solvents renowned for their negligible vapor pressure and high thermal stability [1]. This compound exhibits a distinct melting point typically reported between 155–162 °C and is soluble in water . Its core structure consists of an N-butyl and a 4-methyl substituted pyridinium cation paired with a chloride anion, a combination that imparts unique physicochemical properties relative to other common ILs like imidazolium-based analogs.

Ionic Liquid Class Pyridinium-based, N-butyl, 4-methyl substituted cation with chloride anion
Physical Form Solid at room temperature; water-soluble, reported mp 155–162 °C
Structural Differentiation 4-methyl substitution changes interactions vs. unsubstituted or imidazolium ILs

1-Butyl-4-methylpyridinium Chloride: Generic Substitution Risks


The assumption that all ionic liquids within the same cation family (e.g., pyridinium or imidazolium) are interchangeable is a critical failure point in experimental design and process scale-up. The specific substitution pattern—a 4-methyl group on the pyridinium ring—fundamentally alters key intermolecular interactions compared to its non-methylated or differently substituted analogs [1]. This structural nuance directly governs performance metrics such as electrochemical stability, solubility, and solvation strength [2]. Substituting 1-butyl-4-methylpyridinium chloride with a generic imidazolium-based IL like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can lead to quantifiably different and often undesired outcomes in degradation kinetics, solute-solvent interactions, and material compatibility [3].

Imidazolium-based substitution May shift electrochemical degradation rate, solvation strength, and polarity profile compared to this pyridinium IL
Missing 4-methyl group Absence of the methyl substituent alters cation–anion interaction energy, band gap, and solubility behaviour
Anion mismatch Changing the anion can modify thermal stability, water miscibility, and solute-solvent interaction strength

1-Butyl-4-methylpyridinium Chloride: Comparative Evidence


Faster Electrochemical Mineralization vs. Imidazolium

In a direct comparative study using a boron-doped diamond (BDD) electrode, the electrochemical oxidation of 1-butyl-4-methylpyridinium chloride (Py4-4Me Cl) was shown to be more advanced than that of its imidazolium counterpart, 1-butyl-3-methyl-imidazolium chloride (IM14 Cl), under identical conditions. This indicates a faster degradation pathway for the pyridinium compound [1].

Electrochemical degradation
Head-to-head
Pyridinium decomposition more advanced than imidazolium after 3 h electrolysis
Supports degradation pathway comparison
BDD electrode, aqueous conditions
Electrochemical Advanced Oxidation Wastewater Treatment Ecotoxicology

Stronger Solute-Solvent Interactions

A comprehensive study measuring density, speed of sound, and viscosity revealed that solute-solvent interactions for L(+)-lactic acid were stronger in the presence of pyridinium-based ILs like 1-butyl-4-methylpyridinium chloride compared to their imidazolium-based counterparts, 1-butyl-3-methylimidazolium chloride and bromide [1]. This enhanced interaction can be quantified through derived volumetric and compressibility parameters.

Solute-solvent interaction
Head-to-head
Stronger lactic acid interactions in [BMPy]Cl vs. [BMIM]Cl
May support solvent selection for polar solutes
PEG-aqueous, T=288–318 K
Solvation Thermodynamics Volumetric Properties Physicochemical Analysis

Band Gap Tuning by 4-Methyl Substitution

A computational study using Density Functional Theory (DFT) quantified the impact of the 4-methyl substituent on the electronic properties of the pyridinium chloride ion pair. The addition of the methyl group to 1-butylpyridinium chloride increased the theoretical band gap from 3.78 eV to 3.96 eV [1].

Band gap shift
Head-to-head
3.96 eV
4-methyl increases band gap by 0.18 eV vs. unsubstituted
DFT gas-phase calculation
Density Functional Theory Computational Chemistry Electronic Structure

Enhanced Anion-Cation Interaction Energy

The same DFT study demonstrated that the 4-methyl substitution significantly enhances the fundamental anion-cation interaction. The interaction energy (ΔE_int) for the 1-butyl-4-methylpyridinium chloride ion pair is notably more negative than that of the unsubstituted 1-butylpyridinium chloride, signifying a stronger ionic bond [1].

Interaction energy
Head-to-head
More negative ΔE_int
Stronger ionic pairing vs. unsubstituted analog
DFT; exact values in reference
Computational Chemistry Ionic Liquid Design Intermolecular Forces

Distinct Polarity and Solubility vs. Imidazolium

A systematic study comparing the properties of seven ionic liquids containing either 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cations found that pyridinium-based ILs as a class exhibit higher melting points, lower water solubility, and higher polarity than their imidazolium-based counterparts [1].

Polarity & solubility
Class-level
Pyridinium ILs: higher polarity, lower water solubility vs. imidazolium
Class distinction supports extraction solvent choice
Anion-dependent; verify specific IL
Solvent Properties IL Characterization Material Science

1-Butyl-4-methylpyridinium Chloride: Key Applications


Electrolyte for Supercapacitors and Batteries

The compound's utility as an electrolyte in energy storage devices is supported by its thermal stability and ionic nature . While not a liquid at room temperature, its use in formulations or at elevated temperatures leverages its low vapor pressure and wide electrochemical window, as demonstrated in studies on pyridinium-based ionic liquids [1].

Controllable Degradation Medium for Green Chemistry

As directly evidenced by its more advanced decomposition under electrochemical oxidation compared to [BMIM]Cl, this IL is a superior candidate for processes where eventual mineralization is desired [2]. This makes it a strategic choice for 'benign-by-design' solvents in industrial applications where complete breakdown post-use is a regulatory or environmental requirement.

Template for Nanostructured Materials

The unique ability of 1-butyl-4-methylpyridinium chloride to form dendrite-like nanostructures at interfaces, as demonstrated in the synthesis of IL-iron oxide nanofluids, points to its specific value in materials science [3]. This behavior, which influences nanofluid rheology and stability, is a distinct property not universally shared by all ILs and is critical for creating functional nanocomposites.

Bismuth-Iodide Perovskite Precursor

The compound has been specifically cited as a precursor in the synthesis of a bismuth-iodide cluster hybrid perovskite-like material with the formula (BMPY)₃(Bi₂I₉) [4]. This application leverages the compound's unique cation structure, where the 1-butyl-4-methylpyridinium moiety (BMPY) acts as a templating organic spacer, influencing the material's final crystal structure and electronic properties.

Application
Selection Property
Validation Focus
Electrolyte for supercapacitors / batteries
Thermal stability, ionic conductivity
Electrochemical window, cycling stability
Degradable solvent for green chemistry
Electrochemical mineralizability
Degradation pathway, ecotoxicity endpoints
Template for nanostructured materials
Interfacial structuring ability
Nanofluid rheology, IL–oxide interaction
Bismuth-iodide perovskite precursor
Organic cation templating effect
Crystal structure, optoelectronic properties

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